4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone
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Description
The compound of interest, 4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone, is a fluorinated acetophenone derivative. Fluorinated compounds are of significant interest in various fields, including medicinal and agricultural chemistry, due to their unique physical and chemical properties, such as high thermal stability and low moisture absorption .
Synthesis Analysis
The synthesis of fluorinated compounds can involve multiple steps and reagents. For instance, the lithium enolate of 4-fluoroacetophenone can be generated using lithium diisopropylamide in THF, which then participates in aldol reactions to form enolate-aldolate aggregates . Another example is the synthesis of polyimides from a fluorine-containing aromatic diamine, which involves the formation of poly(amic acid)s followed by cyclization to yield polyimide . Additionally, the synthesis of fluorinated heterocycles, such as 4-fluoro-3-oxazolines, can be achieved through a one-step process involving imines, trifluoroacetophenones, and CF2Br2 .
Molecular Structure Analysis
The molecular structure of fluorinated compounds like 4-fluoroacetophenone has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. These studies have revealed the presence of conformers and isomers, as well as the effects of fluorination on geometries and intermolecular non-covalent interactions .
Chemical Reactions Analysis
Fluorinated acetophenones can participate in various chemical reactions. For example, the lithium enolate of 4-fluoroacetophenone can react with aldehydes in aldol reactions . Fluoroalkyl amino reagents have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, which can be used in Vilsmeier-type acylations or in the synthesis of fluorinated pyrazoles .
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit a range of desirable physical and chemical properties. For instance, soluble fluoro-polyimides derived from fluorinated diamines and dianhydrides show excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorination effects on compounds like 4-fluoroacetophenone also influence the barrier of methyl internal rotation and the stability of hydrate isomers .
Safety And Hazards
4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYZEMSITQZCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374625 |
Source
|
Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone | |
CAS RN |
845823-10-1 |
Source
|
Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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